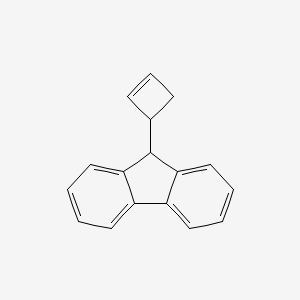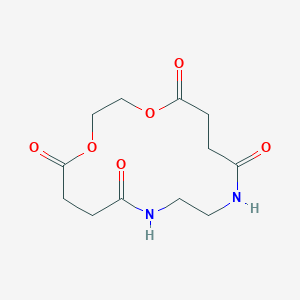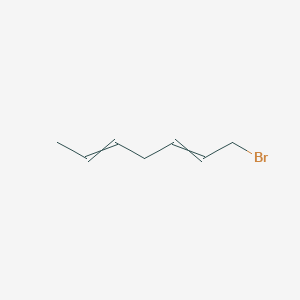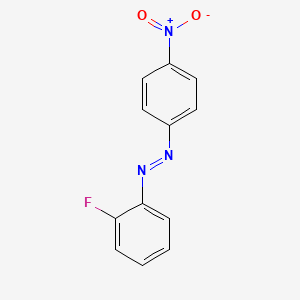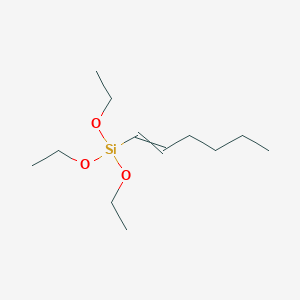
Triethoxy(hex-1-EN-1-YL)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethoxy(hex-1-en-1-yl)silane is an organosilicon compound with the chemical formula C12H26O3Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is particularly valued for its ability to form strong bonds with silica surfaces, making it useful in a range of applications from coatings to adhesives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triethoxy(hex-1-en-1-yl)silane can be synthesized through the hydrosilylation of hex-1-ene with triethoxysilane. This reaction typically requires a catalyst, such as platinum or rhodium, to proceed efficiently. The reaction conditions often involve moderate temperatures and pressures to ensure optimal yields.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
Triethoxy(hex-1-en-1-yl)silane undergoes various types of chemical reactions, including:
Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond, typically catalyzed by precious metals like platinum or rhodium.
Hydrolysis: The compound is susceptible to hydrolysis, leading to the formation of silanols and ethanol.
Reduction: It can act as a reducing agent in the presence of suitable catalysts, such as cobalt or nickel.
Common Reagents and Conditions
Hydrosilylation: Catalysts like platinum or rhodium, moderate temperatures (50-100°C), and inert atmospheres (e.g., nitrogen or argon).
Hydrolysis: Water or aqueous solutions, ambient temperature.
Reduction: Cobalt or nickel catalysts, mild temperatures (25-50°C).
Major Products Formed
Hydrosilylation: The major product is the corresponding alkylsilane.
Hydrolysis: The major products are silanols and ethanol.
Reduction: The major products depend on the specific substrate being reduced but often include alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Triethoxy(hex-1-en-1-yl)silane has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and as a reagent in hydrosilylation reactions.
Biology: Employed in the modification of biomolecules and surfaces for improved biocompatibility and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical coatings.
Industry: Utilized in the production of adhesives, sealants, and coatings due to its strong bonding capabilities with silica surfaces.
Wirkmechanismus
The mechanism of action of triethoxy(hex-1-en-1-yl)silane involves the formation of strong covalent bonds with silica surfaces. This is achieved through the hydrolysis of the ethoxy groups, leading to the formation of silanols, which then condense with surface hydroxyl groups on silica. This process results in a robust and durable bond, making it highly effective in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethoxysilane: Similar in structure but lacks the hex-1-en-1-yl group, making it less versatile in certain applications.
Trimethoxysilane: Contains methoxy groups instead of ethoxy groups, leading to different reactivity and hydrolysis rates.
Vinyltrimethoxysilane: Contains a vinyl group, making it more reactive in polymerization reactions.
Uniqueness
Triethoxy(hex-1-en-1-yl)silane is unique due to its combination of the hex-1-en-1-yl group and triethoxy groups. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications. Its ability to form strong bonds with silica surfaces sets it apart from other similar compounds, enhancing its utility in industrial and research settings.
Eigenschaften
CAS-Nummer |
62621-32-3 |
|---|---|
Molekularformel |
C12H26O3Si |
Molekulargewicht |
246.42 g/mol |
IUPAC-Name |
triethoxy(hex-1-enyl)silane |
InChI |
InChI=1S/C12H26O3Si/c1-5-9-10-11-12-16(13-6-2,14-7-3)15-8-4/h11-12H,5-10H2,1-4H3 |
InChI-Schlüssel |
DVFZJTWMDGYBCD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=C[Si](OCC)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



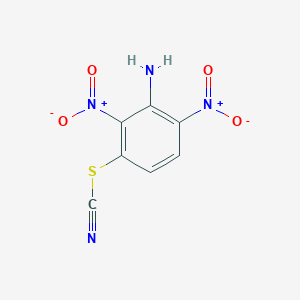
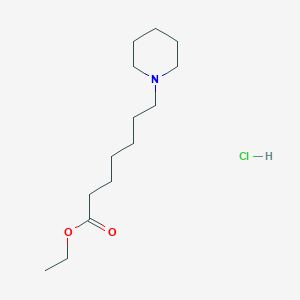
![3-[(Hexylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14513053.png)
![3-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}pentanedinitrile](/img/structure/B14513054.png)
![Ethyl {[bis(diethylamino)phosphoryl]methyl}carbamate](/img/structure/B14513064.png)

